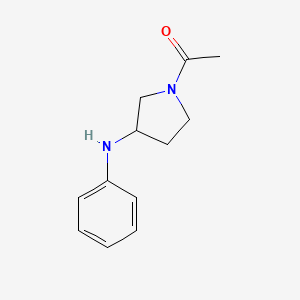
1-(3-Anilinopyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Anilinopyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring substituted with an aniline group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Anilinopyrrolidin-1-yl)ethanone typically involves the nucleophilic substitution reaction of 3-anilinopyrrolidine with ethanone derivatives. One common method includes the reaction of 3-anilinopyrrolidine with 2-bromo-1-ethanone under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(3-Anilinopyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
1-(3-Anilinopyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Anilinopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, docking studies have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(3-Anilinopyrrolidin-1-yl)ethanone.
Aniline derivatives: Compounds like 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride exhibit similar functional groups.
Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and an aniline group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(3-anilinopyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-8-7-12(9-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSNBXJYDRLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
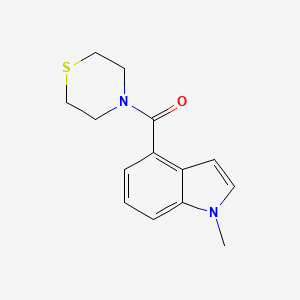
![[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7622903.png)
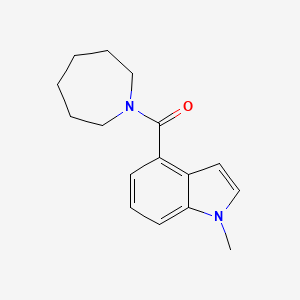
![N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7622926.png)
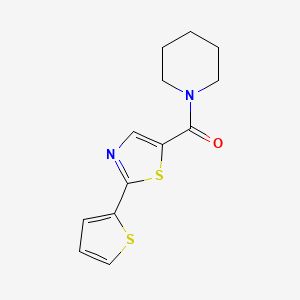
![4-[(5-Chlorothiophen-2-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazol-5-one](/img/structure/B7622939.png)
![1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7622947.png)
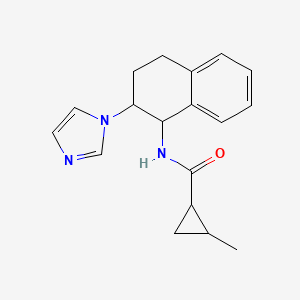
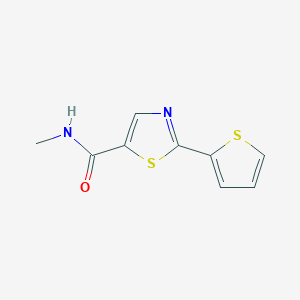
![N-cyclohexyl-N-prop-2-ynylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7622959.png)
![N-cyclohexyl-N-prop-2-ynylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7622966.png)
![N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]azetidine-1-carboxamide](/img/structure/B7622970.png)
![[4-(2-hydroxycyclopentyl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7622978.png)

